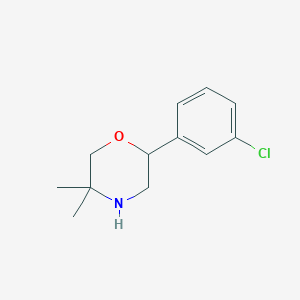

2-(3-Chlorophenyl)-5,5-dimethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-5,5-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQFAKNSFCCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Substituted Phenylmorpholine Class

The compound 2-(3-Chlorophenyl)-5,5-dimethylmorpholine is a derivative of the substituted phenylmorpholine class. These are chemical structures derived from 2-phenylmorpholine (B1329631). wikipedia.orgwikipedia.org This class is notable for its psychoactive properties, with many of its members acting as releasing agents for monoamine neurotransmitters, which often results in stimulant effects. wikipedia.org

The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Modifications to this basic structure, such as the addition of methyl or other groups, have led to well-known compounds like Phenmetrazine and Phendimetrazine, which have been explored for medical uses, including as anorectics. wikipedia.orgwikipedia.org The defining characteristic of this class is the 2-phenylmorpholine core, and substitutions on the phenyl ring or the morpholine (B109124) structure can significantly alter the compound's pharmacological profile.

Substituted phenylmorpholines have been a subject of interest for their potential therapeutic applications, particularly in areas like ADHD treatment. wikipedia.org The general mechanism of action for many compounds in this class involves interaction with neurotransmitter transporters, leading to an increase in extracellular levels of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506).

Table 1: Examples of Substituted Phenylmorpholine Derivatives

| Compound Name | Parent Structure | Notable Characteristics |

|---|---|---|

| Phenmetrazine | 2-Phenylmorpholine | Psychostimulant, Anorectic wikipedia.orgwikipedia.org |

| Phendimetrazine | 2-Phenylmorpholine | Anorectic wikipedia.org |

| 2-Phenyl-3,6-dimethylmorpholine | 2-Phenylmorpholine | Investigated for stimulant and anorectic effects wikipedia.org |

Historical Trajectory of Morpholine Containing Compounds in Scientific Inquiry

The morpholine (B109124) ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. researchgate.net This structural motif is considered a "privileged pharmacophore" in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties, as well as its relatively straightforward synthesis. researchgate.netnih.gov The presence of the morpholine ring can enhance a molecule's solubility, bioavailability, and binding affinity to biological targets.

The scientific journey of morpholine-containing compounds has been extensive. Since the mid-20th century, researchers have explored the vast biological activity spectrum of these compounds. researchgate.net This has led to the development of numerous drugs with a wide array of therapeutic applications. researchgate.netnih.gov The versatility of the morpholine scaffold is demonstrated by its presence in medications for central nervous system (CNS) disorders, where it has been incorporated into anxiolytics and antidepressants. acs.org Marketed drugs containing the morpholine moiety have been available for several decades. acs.org

The interest in morpholine derivatives stems from their ability to act as versatile building blocks in the synthesis of new pharmaceuticals and other specialty chemicals. chemimpex.combiosynce.com The unique properties of the morpholine ring, including its ability to improve pharmacokinetic profiles, have made it a recurring feature in drug discovery programs targeting a multitude of diseases. nih.govacs.org

Current Research Landscape and Definitive Knowledge Gaps Pertaining to 2 3 Chlorophenyl 5,5 Dimethylmorpholine

Established Synthetic Pathways for the Morpholine Ring System

The construction of the substituted morpholine ring can be achieved through various synthetic strategies, which are broadly categorized into convergent and divergent approaches. These pathways offer flexibility in accessing a wide range of analogues by either combining complex fragments in late stages or by modifying a common intermediate.

Convergent and Divergent Synthesis Routes

A divergent synthesis strategy is an efficient method for creating a library of related compounds from a common intermediate. wikipedia.org In the context of morpholine synthesis, a divergent approach may begin with the formation of a key precursor that can be subsequently elaborated into a variety of final products. For instance, a reported synthesis of 2- and 3-substituted morpholines utilizes the base-catalyzed reaction of a tosyl-oxazetidine with α-formyl carboxylates to produce morpholine hemiaminals. acs.orgnih.gov These hemiaminals serve as versatile intermediates that can undergo further synthetic modifications, allowing for the divergent construction of highly decorated and conformationally rigid morpholines. acs.orgnih.gov

Another divergent approach involves the PhI(OAc)2-mediated difunctionalization of alkenes with N-tosyl amino alcohols, which can be directed to form either oxazolidine (B1195125) or morpholine derivatives depending on the reaction conditions and substrate. rsc.org This method provides a pathway to multi-substituted morpholines from readily available starting materials. rsc.org

Convergent synthesis, in contrast, involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final stages. This approach is often used for complex molecules. While less commonly highlighted for simple morpholine rings, multi-component reactions can be viewed as a form of convergent synthesis. For example, a three-component reaction of a copper acetylide, an isocyanate, and an oxirane can rapidly construct the morpholine skeleton, bringing together three separate building blocks in a single step.

Stereoselective Synthesis Approaches

Given the importance of stereochemistry in determining the biological activity of molecules, stereoselective synthesis of chiral morpholines is of paramount importance. Several powerful methods have been developed to control the three-dimensional arrangement of substituents on the morpholine ring.

One prominent method is the asymmetric hydrogenation of dehydromorpholine precursors. rsc.orgnih.gov The use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to be highly effective for the hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% enantiomeric excess, ee). rsc.orgnih.govresearchgate.net This "after cyclization" approach establishes the stereocenter on a pre-formed unsaturated ring. nih.gov

Another strategy is the stereodivergent synthesis using Brønsted acid-catalyzed intramolecular aza-Michael reactions. acs.org The diastereoselectivity of the cyclization can be controlled by the acidity of the catalyst; for example, a strong acid like trifluoromethanesulfonic acid (TfOH) may favor the trans isomer, while a weaker acid like trifluoroacetic acid (TFA) yields the cis isomer. acs.org Photocatalytic methods have also emerged, employing a visible-light-activated photocatalyst in combination with Lewis and Brønsted acids to achieve diastereoselective annulation, providing access to complex tri- and tetra-substituted morpholines. figshare.com

Palladium-catalyzed hydroamination is another key reaction for the stereoselective synthesis of 2,5-disubstituted morpholines from aminoalkene precursors, which can be derived from carbamate-protected aziridines. rsc.org This method typically results in the formation of a single diastereomer in excellent yield. rsc.org

| Method | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Hydrogenation of a pre-formed unsaturated morpholine ring. | High enantioselectivity (up to 99% ee). | rsc.orgnih.gov |

| Aza-Michael Reaction | Brønsted Acids (e.g., TfOH, TFA) | Stereodivergent approach controlled by catalyst acidity. | Selectively yields cis or trans diastereomers. | acs.org |

| Photocatalytic Annulation | Visible-light photocatalyst + Lewis/Brønsted acids | Direct synthesis from readily available materials. | High diastereoselectivity. | figshare.com |

| Palladium-Catalyzed Hydroamination | Palladium Catalyst | Intramolecular cyclization of aminoalkenes. | Typically yields a single diastereomer. | rsc.org |

Precursor Compound Utilization and Underlying Reaction Mechanisms

The synthesis of this compound and its analogues relies on the selection of appropriate precursor compounds that ultimately form the heterocyclic ring and introduce the desired substituents. A common and straightforward approach involves the reaction between a substituted α-bromoketone and an amino alcohol. For instance, the synthesis of (2R,3R,5S)-3,5-dimethyl-2-(3-chlorophenyl)-2-morpholinol hydrochloride was achieved using (S)-2-amino-1-propanol and 2-bromo-m-chloropropiophenone. researchgate.net This general strategy involves the initial N-alkylation of the amino alcohol by the α-bromoketone, followed by an intramolecular cyclization to form the morpholine ring. The resulting morpholinol can then be reduced to the corresponding morpholine.

A more elaborate mechanism is observed in the base-catalyzed cascade reaction of a 2-tosyl-1,2-oxazetidine with a nucleophile like an α-formyl ester. acs.orgnih.gov The reaction is initiated by the base-promoted ring-opening of the strained oxazetidine, which is followed by a spontaneous intramolecular ring closure to form a morpholine hemiaminal intermediate. acs.orgnih.gov

In photocatalytic annulation reactions, the mechanism is proposed to proceed through the formation of a radical cation intermediate, facilitated by the interplay of a photocatalyst, a Lewis acid, and a Brønsted acid. figshare.com Similarly, the base-catalyzed intramolecular cyclization of certain aminoacetylenic ketones involves the initial addition of a water molecule, rearrangement to a 1,3-diketone, and subsequent ring closure via attack of the amine onto a carbonyl group, followed by dehydration. mdpi.com

| Precursor 1 | Precursor 2 | Resulting Intermediate/Product | Synthetic Strategy | Reference |

|---|---|---|---|---|

| α-Bromoketone (e.g., 2-bromo-m-chloropropiophenone) | Amino alcohol (e.g., 2-amino-1-propanol) | Substituted 2-morpholinol | N-alkylation followed by cyclization | researchgate.net |

| 2-Tosyl-1,2-oxazetidine | α-Formyl carboxylate | Morpholine hemiaminal | Base-catalyzed cascade reaction | acs.orgnih.gov |

| Carbamate-protected aziridine | Unsaturated alcohol | Aminoalkene | Lewis acid-catalyzed ring opening | rsc.org |

| Aminoacetylenic ketone | Base (e.g., KOH) and water | Substituted pyrrolone (related heterocycle) | Base-catalyzed intramolecular cyclization | mdpi.com |

Targeted Chemical Derivatization of this compound

Chemical derivatization is a key strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. For this compound, modifications can be systematically introduced on either the pendant phenyl moiety or the morpholine heterocycle itself.

Systematic Modifications on the Phenyl Moiety

The 3-chlorophenyl group offers multiple sites for modification to explore structure-activity relationships (SAR). Standard aromatic substitution reactions can be employed on the precursor, 2-phenylmorpholine, or its synthetic intermediates to introduce a variety of functional groups. wikipedia.org For example, electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups at positions ortho or para to the existing chloro substituent.

Furthermore, modern cross-coupling reactions provide a powerful toolkit for phenyl ring derivatization. By starting with a precursor bearing a different halogen (e.g., bromine or iodine) instead of chlorine, or by converting the chloro group to a more reactive functional group, a wide range of substituents can be installed. For example, Suzuki coupling could introduce new aryl or alkyl groups, Buchwald-Hartwig amination could add substituted amines, and Sonogashira coupling could install alkynes. A study on phenylmorpholine analogs for therapeutic applications highlighted the synthesis of derivatives such as 2-(3-fluorophenyl)-3-methylmorpholine and 2-(4-fluorophenyl)-3-methylmorpholine, demonstrating the feasibility of modifying the phenyl ring's substitution pattern. ljmu.ac.uk

| Reaction Type | Reagents/Catalysts | Potential New Substituent | Comment |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Can be further reduced to an amino group. |

| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | Introduces a handle for cross-coupling. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | Introduces a ketone functionality. |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | Aryl (-Ar) | Requires a bromo or iodo-phenyl precursor. |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst | Amino (-NR₂) | Forms a C-N bond. |

Structural Alterations within the Morpholine Heterocycle

Altering the substitution pattern of the morpholine ring itself can significantly impact a molecule's conformation and properties. For the this compound scaffold, modifications could include changing the gem-dimethyl group at the C5 position, adding substituents at the C3 or C6 positions, or modifying the nitrogen atom.

The gem-dimethyl group at C5 originates from the choice of amino alcohol precursor. By using different amino alcohols in the synthetic sequence, this group could be replaced with other alkyl groups (e.g., diethyl), a spirocyclic ring, or removed entirely.

Introducing substituents at other positions on the ring is also a viable strategy. Syntheses of 2,5-disubstituted and 2,3,5-trisubstituted morpholines have been reported, often controlled by the stereochemistry of the starting materials and the reaction pathway. rsc.org For example, phenmetrazine, a well-known 2-phenylmorpholine derivative, features a methyl group at the C3 position. nih.gov The synthesis of various positional isomers, such as 2-methylphenmetrazine and 4-methylphenmetrazine, showcases the ability to introduce alkyl groups at different positions on the phenyl ring. nih.gov While these examples modify a different parent structure, the underlying principles of precursor selection and reaction control are applicable.

| Position of Modification | Strategy | Example Precursor/Reagent | Potential Outcome |

|---|---|---|---|

| C5 | Vary the amino alcohol precursor | 1-Amino-2-methylpropan-2-ol | Removal of one methyl group |

| C3 | Use of a substituted amino alcohol | (S)-2-amino-1-propanol | Introduction of a C3-methyl group |

| C6 | Cyclization of a suitably substituted precursor | Substituted diisopropanolamine | Introduction of a C6-methyl group google.com |

| N4 | Alkylation or Acylation | Alkyl halide or Acyl chloride | N-substituted morpholine derivative |

Enantiomeric and Diastereomeric Synthesis and Separation

The presence of a stereocenter at the C2 position of the morpholine ring in this compound necessitates the development of enantioselective and diastereoselective synthetic strategies to access stereochemically pure isomers. Such methods are crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Enantioselective Synthesis:

The enantioselective synthesis of 2-aryl morpholines can be achieved through various asymmetric strategies. One notable approach involves the use of a Sharpless asymmetric epoxidation to establish the key stereocenters early in the synthetic sequence. For a structurally related compound, the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine was accomplished starting from 3-chlorocinnamic acid. nih.gov This methodology utilizes a chiral titanium complex to direct the stereochemical outcome of the epoxidation of an allylic alcohol intermediate, thereby setting the absolute configuration of the future C2 and C3 positions of the morpholine ring. A similar strategy could be conceptually applied to the synthesis of enantiomerically pure this compound.

Another powerful technique for achieving enantioselectivity is through asymmetric catalysis. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org This atom-economic pathway could potentially be adapted for the synthesis of the target compound by designing a suitable allenol precursor.

Diastereoselective Synthesis:

Diastereoselective approaches are also critical, particularly when multiple stereocenters are present or when controlling the relative stereochemistry is the primary goal. Photocatalytic, diastereoselective annulation strategies have emerged as a versatile method for the synthesis of substituted morpholines. nih.govacs.org This approach often employs a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. nih.govacs.org The reaction proceeds through the formation of a radical cation intermediate, and the facial selectivity of the cyclization is controlled by the steric and electronic nature of the substrates and reagents. nih.gov

Palladium-catalyzed methodologies, such as the Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, have also proven effective for the diastereoselective synthesis of various substituted morpholines. acs.org This strategy allows for the construction of 2,6-, 2,5-, and 2,3-disubstituted morpholines with good to excellent yields and diastereoselectivities. acs.org The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome.

Separation of Stereoisomers:

In cases where a stereoselective synthesis is not employed, the separation of enantiomers or diastereomers from a racemic or diastereomeric mixture is necessary. Chiral resolution is a common technique for separating enantiomers. This can be achieved by forming diastereomeric salts through the reaction of the racemic morpholine derivative with a chiral resolving agent, such as tartaric acid or its derivatives. The resulting diastereomeric salts can then be separated by fractional crystallization, followed by the liberation of the individual enantiomers.

Diastereomers, having different physical properties, can often be separated using standard laboratory techniques such as column chromatography or fractional crystallization.

Optimization of Synthetic Yields and Purification Techniques for Research Applications

For the practical application of this compound in research settings, the optimization of synthetic yields and the development of efficient purification techniques are paramount.

Optimization of Synthetic Yields:

The optimization of a synthetic route typically involves a systematic investigation of various reaction parameters to maximize the product yield and minimize the formation of byproducts. Key parameters for optimization include:

Catalyst Selection: For catalyzed reactions, screening different catalysts (e.g., various Lewis acids, transition metal complexes) and ligands can significantly impact the reaction efficiency and selectivity.

Solvent Effects: The choice of solvent can influence reaction rates and equilibria. A range of solvents with varying polarities and coordinating abilities should be explored.

Temperature and Reaction Time: Optimizing the reaction temperature and duration is crucial to ensure complete conversion of starting materials while minimizing decomposition or side reactions.

Reagent Stoichiometry: Varying the molar ratios of the reactants and reagents can help to identify the optimal conditions for product formation.

Modern techniques such as Design of Experiment (DoE) can be employed to systematically and efficiently explore the multidimensional parameter space to identify the optimal reaction conditions.

Purification Techniques:

The purification of this compound is essential to obtain material of high purity for research purposes. Common purification techniques include:

Crystallization: If the compound is a solid, crystallization is often the most effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of crystals of the pure compound.

Column Chromatography: This is a versatile technique for separating the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). The choice of eluent system is critical for achieving good separation.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Below is a table summarizing potential optimization and purification strategies:

| Strategy | Parameters/Techniques | Objective |

| Yield Optimization | Catalyst screening, solvent selection, temperature profiling, reagent stoichiometry adjustment. | Maximize the formation of this compound and minimize byproducts. |

| Purification | Crystallization, column chromatography (silica gel, alumina), distillation (if applicable). | Isolate the target compound in high purity for research applications. |

| Purity Analysis | NMR, HPLC, Mass Spectrometry. | Confirm the identity and assess the purity of the final product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom, facilitating the complete assembly of the molecular framework.

Proton (¹H) NMR spectroscopy is a cornerstone of structural analysis, offering insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to each unique proton.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H (C4'-H, C6'-H) | 7.2 - 7.4 | Multiplet | 7.0 - 8.0 |

| Aromatic-H (C5'-H) | 7.1 - 7.3 | Multiplet | 7.0 - 8.0 |

| Aromatic-H (C2'-H) | ~7.4 | Singlet (or narrow multiplet) | - |

| Morpholine-H (C2-H) | 4.5 - 4.7 | Doublet of doublets | 3.0 - 5.0, 9.0 - 11.0 |

| Morpholine-H (C6-Hax) | 3.6 - 3.8 | Doublet | 11.0 - 13.0 |

| Morpholine-H (C6-Heq) | 3.9 - 4.1 | Doublet | 11.0 - 13.0 |

| Morpholine-H (C3-Hax) | 2.8 - 3.0 | Doublet of doublets | 3.0 - 5.0, 11.0 - 13.0 |

| Morpholine-H (C3-Heq) | 3.1 - 3.3 | Doublet of doublets | 3.0 - 5.0, 11.0 - 13.0 |

| Methyl-H (C5-CH₃) | 1.0 - 1.2 | Singlet | - |

| Methyl-H (C5-CH₃) | 0.9 - 1.1 | Singlet | - |

| Amine-H (NH) | 1.5 - 2.5 | Broad singlet | - |

Note: The expected values are illustrative and based on general principles and data from similar morpholine-containing structures. Actual experimental values may vary.

The aromatic protons on the 3-chlorophenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring currents. The substitution pattern would lead to a complex multiplet. The proton at the C2 position of the morpholine ring, being adjacent to both the oxygen atom and the aromatic ring, would be expected at a lower field (around δ 4.5-4.7 ppm). The geminal dimethyl groups at the C5 position would likely present as two distinct singlets due to their diastereotopic nature in the chiral molecule. The methylene (B1212753) protons of the morpholine ring (at C3 and C6) would exhibit complex splitting patterns (doublets or doublets of doublets) due to geminal and vicinal coupling.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-C (C1') | 140 - 142 |

| Aromatic-C (C3') | 134 - 136 |

| Aromatic-C (C-Cl) | 128 - 130 |

| Aromatic-C (C4') | 127 - 129 |

| Aromatic-C (C5') | 125 - 127 |

| Aromatic-C (C2') | 124 - 126 |

| Morpholine-C (C2) | 75 - 80 |

| Morpholine-C (C6) | 70 - 75 |

| Morpholine-C (C3) | 50 - 55 |

| Morpholine-C (C5) | 40 - 45 |

| Methyl-C (C5-CH₃) | 20 - 25 |

| Methyl-C (C5-CH₃) | 18 - 23 |

Note: The expected values are illustrative and based on general principles and data from similar morpholine-containing structures. Actual experimental values may vary.

The carbon atoms of the 3-chlorophenyl ring would resonate in the aromatic region (δ 120-145 ppm). The carbon bearing the chlorine atom (C3') would be identifiable by its characteristic chemical shift. The carbons of the morpholine ring would appear at higher fields, with the C2 and C6 carbons, being adjacent to the oxygen atom, resonating further downfield (δ 70-80 ppm) compared to the C3 and C5 carbons, which are adjacent to the nitrogen atom. The two methyl carbons at the C5 position may also be inequivalent and appear as separate signals.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the morpholine ring (e.g., between H2 and H3 protons) and within the aromatic ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the signal for the C2 carbon would show a cross-peak with the signal for the H2 proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show correlations from the H2 proton to the carbons of the aromatic ring (C1', C2', C6'), confirming the attachment of the phenyl group to the morpholine ring. Correlations from the methyl protons to the C5 and C6 carbons would confirm their position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. researchgate.netnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. researchgate.net

For this compound (C₁₂H₁₆ClNO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. The fragmentation pathways are indicative of the molecular structure. For this compound, characteristic fragmentation would likely involve the cleavage of the morpholine ring and the loss of the chlorophenyl group, providing further structural confirmation.

Expected HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₂H₁₇ClNO⁺ | 226.0993 |

| [M+Na]⁺ | C₁₂H₁₆ClNNaO⁺ | 248.0813 |

Note: These are calculated theoretical masses.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for isolating it from reaction mixtures and byproducts.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC analysis would be suitable to determine its purity. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectra for identity confirmation of the main component and any impurities. The choice of the GC column (e.g., a non-polar or medium-polarity column) would be critical for achieving good separation from any starting materials or side products. The retention time of the compound would be a characteristic property under specific GC conditions (e.g., temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of morpholine derivatives. In an analytical capacity, HPLC is used to determine the purity of a sample and to quantify its components. For preparative purposes, HPLC is employed to isolate high-purity compounds from complex reaction mixtures.

Analytical HPLC: Reversed-phase HPLC (RP-HPLC) is commonly utilized for the analysis of phenylmorpholine analogues. The separation is typically achieved on a C18 stationary phase, which is nonpolar, with a polar mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation. researchgate.net Detection is often performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. researchgate.net

For instance, in the analysis of related piperazine (B1678402) compounds, a C18 column with a mobile phase of sodium hexylammonium phosphate buffer and acetonitrile has been successfully used. lcms.cz The specific retention time of a compound under defined HPLC conditions is a key identifier.

Preparative HPLC: When larger quantities of a purified compound are needed for further studies, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. nih.gov The goal is to isolate fractions containing the compound of interest with a high degree of purity. nih.gov The mobile phase composition and gradient are often scaled up from an optimized analytical method. After separation, the collected fractions are typically subjected to solvent evaporation to yield the purified compound. This technique is crucial for obtaining pure enantiomers from a racemic mixture or for isolating a target compound from synthesis byproducts. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Phenylmorpholine Analogues This table is based on methods used for structurally similar compounds.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 5 mM Phosphate Buffer (pH 5.5) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Injection Volume | 20 µL |

Flash Chromatography for Compound Purification

Flash chromatography is a rapid and efficient method for the purification of organic compounds, widely used after synthesis to isolate the desired product from starting materials, reagents, and byproducts. It is a form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through the stationary phase (typically silica gel), which speeds up the separation process.

The choice of solvent system (eluent) is critical for a successful separation and is usually determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate is often a good starting point for flash chromatography. orgsyn.org For phenylmorpholine derivatives, a common stationary phase is silica gel (40-63 µm particle size). wfu.edu The mobile phase is typically a mixture of a non-polar solvent, like hexanes or heptane, and a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane. spectroscopyonline.com

A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often employed to effectively separate compounds with different polarities. orgsyn.org The crude product is typically dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of these fractions is monitored by TLC or HPLC to identify those containing the pure product, which are then combined and concentrated.

Table 2: General Parameters for Flash Chromatography Purification This table provides typical conditions for the purification of substituted morpholine derivatives.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Mobile Phase | Gradient of Hexanes and Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate) |

| Loading Technique | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent) |

| Elution Mode | Gradient or Isocratic |

| Fraction Collection | Based on UV detection or timed intervals |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are complementary and rely on the interaction of light with molecular vibrations.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint."

For a molecule like this compound, key expected IR absorption bands would include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring and methyl groups are found just below 3000 cm⁻¹.

N-H stretching: As a secondary amine, a moderate absorption band is expected in the region of 3300-3500 cm⁻¹.

C-O stretching: The ether linkage within the morpholine ring will produce a strong C-O stretching band, typically in the 1150-1085 cm⁻¹ region.

C-N stretching: This vibration for the amine is usually found in the 1250-1020 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-Cl stretching: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric, nonpolar bonds produce strong Raman signals, while polar bonds give rise to strong IR signals. Raman is particularly useful for identifying C-C bonds in aromatic rings and is less susceptible to interference from water, making it suitable for aqueous samples. nih.gov

For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the carbon skeleton of the morpholine ring. nih.gov Low-wavenumber Raman spectroscopy can also be highly sensitive to the crystalline lattice structure, making it a powerful tool for distinguishing between different polymorphic forms. nih.gov

Table 3: Characteristic Vibrational Frequencies for Phenylmorpholine Analogues

| Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (often strong) |

| C-O-C Stretch (Ether) | 1085 - 1150 (strong) | Moderate |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

X-ray Crystallography for Crystalline Structure and Absolute Stereochemistry Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding a molecule's biological activity.

The technique requires a single, high-quality crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the positions of the individual atoms are determined, and a complete molecular structure is built. mdpi.com

For a substituted morpholine like this compound, crystallographic analysis would confirm:

The chair conformation of the morpholine ring, which is generally the most stable. mdpi.com

The relative orientation of the substituents (e.g., whether the 3-chlorophenyl group is in an axial or equatorial position).

The precise bond lengths and angles, providing insight into any steric strain or electronic effects.

The packing of molecules in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding. nih.gov

In the case of chiral molecules, such as analogues with additional substituents creating stereocenters, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R/S notation) of each chiral center. mdpi.com

Table 4: Example Crystallographic Data for a Substituted Morpholine Analogue This data is representative of what is obtained from an X-ray crystallography experiment for a related compound, (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.513(3) |

| b (Å) | 5.8115(11) |

| c (Å) | 13.528(2) |

| **β (°) ** | 108.665(5) |

| **Volume (ų) ** | 1230.1(4) |

| Z (molecules/unit cell) | 4 |

Based on a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific pharmacological data for the compound this compound. The detailed research findings required to construct an article according to the provided outline—including specific ligand-receptor binding affinities, data on the modulation of monoamine transporters, and interactions with nicotinic, opioid, or other receptors—are not present in the public domain.

The provided search results contain information on the broader class of morpholine or phenylmorpholine derivatives, which exhibit a wide range of pharmacological activities. nih.govresearchgate.netnih.gov For instance, substituted phenylmorpholines, such as derivatives of phenmetrazine, are known to act as releasing agents for monoamine neurotransmitters and possess stimulant effects. wikipedia.org However, structure-activity relationships within this chemical class are complex, and the specific effects of the 3-chloro and 5,5-dimethyl substitutions on the phenylmorpholine scaffold have not been specifically documented in the available literature. nih.gov

Without peer-reviewed studies detailing the in vitro and in vivo pharmacological profile of this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the request. The creation of data tables and detailed descriptions of molecular mechanisms would amount to speculation, which is contrary to the principles of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of the necessary scientific data for the specified compound.

Pharmacological Investigations and Molecular Mechanisms of Action of 2 3 Chlorophenyl 5,5 Dimethylmorpholine

Enzyme Inhibition Studies

The inhibitory potential of 2-(3-chlorophenyl)-5,5-dimethylmorpholine and its analogs has been a subject of scientific inquiry, particularly concerning enzymes that play crucial roles in neurotransmission and other physiological processes. While direct and extensive studies on the named compound's interaction with a wide array of enzymes are not broadly available in the public domain, research on structurally related phenylmorpholines provides valuable insights into its likely enzymatic targets.

Monoamine Oxidase (MAO): Research into psychostimulant 2-phenyl-5,5-dimethyl-tetrahydro-1,4-oxazine hydrochloride (G 130), a structurally similar compound, has explored its effects on monoamine oxidase (MAO) activity. nih.govwikipedia.org MAO is a critical enzyme in the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, an action associated with antidepressant effects. nih.gov The investigation of G 130 included its monoamine oxidase inhibitory activity, suggesting that this class of compounds may interact with this key enzyme. nih.gov

Thrombin: Thrombin is a serine protease that plays a central role in the blood coagulation cascade. While there is no direct evidence of this compound acting as a thrombin inhibitor, the broader class of heterocyclic compounds is of interest in the development of novel antithrombotic agents. For instance, pyrazole-based compounds have been investigated as thrombin inhibitors. mdpi.com The potential for morpholine-containing structures to interact with serine proteases like thrombin remains an area for further investigation.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is an essential enzyme for the synthesis of nucleic acids and amino acids. wikipedia.orgnih.gov It is a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govmdpi.com While specific studies inhibiting DHFR with this compound are not documented, the diverse chemical space of DHFR inhibitors includes a wide range of heterocyclic structures. wikipedia.org The exploration of morpholine (B109124) derivatives as potential DHFR inhibitors could be a future research direction.

Transforming Growth Factor-β-activated Kinase 1 (TAK1): TAK1 is a key enzyme in inflammatory signaling pathways and has emerged as a therapeutic target for inflammatory diseases and cancer. rsc.orgnih.gov Recent studies have identified that 6-substituted morpholine imidazo[1,2-b]pyridazines can act as potent TAK1 inhibitors at nanomolar concentrations. rsc.org This highlights the potential for the morpholine scaffold to be incorporated into potent and selective kinase inhibitors.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Pharmacological Efficacy

The biological activity of phenylmorpholine derivatives is significantly influenced by the nature and position of substituents on both the aromatic and morpholine rings, as well as the stereochemistry of the molecule.

The substituents on the phenyl ring play a critical role in modulating the pharmacological profile of 2-phenylmorpholine (B1329631) analogs. Studies on related compounds have demonstrated that both the type and position of the substituent can dramatically alter potency and selectivity for various biological targets.

For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, aryl halogen substitution significantly impacted antagonist potency at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Changing the chloro group to a fluoro group resulted in a slight decrease in potency, whereas a bromo substitution led to an approximately two-fold increase. nih.gov The rank order of potency was determined to be alkyl-bromo > -chloro > -fluoro. nih.gov

Furthermore, research on other classes of neurologically active compounds has shown that electron-withdrawing groups on the phenyl ring can enhance binding affinity at the dopamine transporter. researchgate.net Specifically, the addition of such groups to the 3' or 4' positions of the phenyl ring has been found to improve activity. researchgate.net

| Substituent Position | Substituent Type | Effect on Biological Activity | Reference |

| Phenyl Ring | Halogen (F, Cl, Br) | Potency at nAChRs: Br > Cl > F | nih.gov |

| Phenyl Ring (3' or 4') | Electron-withdrawing groups | Increased dopamine transporter binding affinity | researchgate.net |

The three-dimensional arrangement of atoms in phenylmorpholine derivatives is a crucial determinant of their biological activity. The presence of chiral centers in the morpholine ring leads to different stereoisomers, which can exhibit distinct potencies and selectivities for their molecular targets.

Modifications to the morpholine ring itself, including the addition of alkyl groups, have been shown to have a profound impact on the biological performance of this class of compounds.

N-alkylation of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been explored, with N-methyl, N-ethyl, and N-propyl analogues being synthesized. nih.gov These modifications, along with alkyl extensions of the 3-methyl group on the morpholine ring, have yielded analogues with enhanced potency as inhibitors of dopamine or norepinephrine uptake and as antagonists of nAChR function. nih.gov The ability of the morpholine moiety to be synthetically modified allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. e3s-conferences.orgnih.gov

| Modification | Effect on Biological Activity | Reference |

| N-alkylation (Methyl, Ethyl, Propyl) | Enhanced potency as dopamine/norepinephrine uptake inhibitors and nAChR antagonists | nih.gov |

| Alkyl extensions at 3-position | Enhanced potency as dopamine/norepinephrine uptake inhibitors and nAChR antagonists | nih.gov |

Preclinical Biological Evaluation and in Vivo Behavioral Assessments of 2 3 Chlorophenyl 5,5 Dimethylmorpholine

Assessment of Central Nervous System (CNS) Activity in Preclinical Models

No studies detailing the central nervous system activity of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine in preclinical models were found. Therefore, no data can be provided for the following subsections.

Information regarding the analysis of locomotor activity following the administration of this compound is not available in the reviewed literature.

There are no accessible research findings on the investigation of the antinociceptive properties of this compound.

No data were found concerning the evaluation of hypothermic effects induced by this compound in preclinical models.

No studies were identified that investigated the effects of this compound on nicotine-conditioned place preference.

Exploration of Potential Preclinical Therapeutic Applications

Due to the absence of primary research on the biological activities of this compound, there is no information available regarding its potential preclinical therapeutic applications.

No research has been published that explores the use of this compound in preclinical models for smoking cessation.

Models for Substance Use Disorder Treatment Research

Substance use disorders (SUDs) are complex neuropsychiatric conditions characterized by compulsive drug-seeking and use despite adverse consequences. nih.gov Preclinical animal models are indispensable tools for understanding the neurobiology of addiction and for the initial screening of potential pharmacotherapies. researchgate.net These models aim to replicate key behavioral characteristics of addiction as outlined in the DSM-5 criteria. nih.gov

Commonly employed models in SUD research include:

Drug Self-Administration: This is considered the gold standard for assessing the reinforcing properties of a drug. nih.gov Animals learn to perform a specific action, such as pressing a lever, to receive a drug infusion. The rate and pattern of lever pressing can indicate the drug's abuse potential.

Conditioned Place Preference (CPP): This model assesses the rewarding effects of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment is taken as a measure of the drug's rewarding properties. researchgate.net

Extinction and Reinstatement Models: These models are used to study relapse, a core feature of addiction. After an animal has learned to self-administer a drug, the drug is withheld (extinction). Reinstatement of drug-seeking behavior can then be triggered by exposure to the drug itself, drug-associated cues, or stress. nih.gov

Escalation of Drug Use Models: These models capture the increase in drug intake over time, which is a hallmark of the transition to addiction. nih.gov

The evaluation of this compound in these models would provide crucial information about its potential to modulate the rewarding and reinforcing effects of abused substances, as well as its ability to prevent relapse.

Models for Affective and Mood Disorders (e.g., Antidepressant, Anxiolytic)

Affective and mood disorders, such as depression and anxiety, represent a significant global health burden. nih.gov Preclinical models play a vital role in the discovery and development of new antidepressant and anxiolytic agents. nih.govresearchgate.netnih.gov

Antidepressant Models:

Forced Swim Test (FST): In this widely used model, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with antidepressant compounds expected to decrease immobility time and increase active behaviors like swimming and climbing. nih.govnih.gov

Tail Suspension Test (TST): Similar to the FST, this test involves suspending mice by their tails. The duration of immobility is recorded, and effective antidepressants are expected to reduce this immobility time.

Learned Helplessness Model: This model exposes animals to inescapable stress, leading to a state of helplessness characterized by a failure to escape subsequent avoidable stressors. Antidepressant treatments can reverse this learned helplessness. nih.gov

Anxiolytic Models:

Elevated Plus-Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. nih.govnih.gov

Light-Dark Box Test: This model utilizes the conflict between the exploratory drive of rodents and their aversion to brightly lit areas. Anxiolytic drugs are expected to increase the time spent in the light compartment.

Social Interaction Test: This test measures the amount of time rodents spend in social investigation of an unfamiliar partner. Anxiolytic compounds generally increase the duration of social interaction. researchgate.net

The performance of this compound in these models would indicate its potential as a novel treatment for depression and anxiety disorders.

Models for Neuropathic Pain Pathologies

Neuropathic pain is a chronic and debilitating condition caused by damage or disease affecting the somatosensory nervous system. nih.gov Animal models are crucial for understanding the underlying mechanisms of neuropathic pain and for testing the efficacy of new analgesic compounds. mdpi.com

Commonly used models of neuropathic pain include:

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a normally non-painful stimulus). nih.gov

Spinal Nerve Ligation (SNL): In this model, one of the spinal nerves is tightly ligated, resulting in behavioral signs of neuropathic pain. nih.gov

Chemotherapy-Induced Neuropathy (CIN): Certain chemotherapy agents, such as paclitaxel, can cause significant neuropathic pain. Animal models of CIN involve the administration of these agents to induce pain-related behaviors. nih.gov

Streptozotocin (STZ)-Induced Diabetic Neuropathy: STZ is a chemical that destroys pancreatic β-cells, leading to hyperglycemia and the development of diabetic neuropathy. This model is used to study the pain associated with diabetes. mdpi.com

The assessment of this compound in these models would determine its potential as a therapeutic agent for the treatment of neuropathic pain.

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetics describes the movement of a drug into, through, and out of the body. Understanding the pharmacokinetic profile of a compound is essential for its development as a therapeutic agent.

In Vitro and In Vivo Absorption and Distribution Studies

Absorption refers to the process by which a drug enters the bloodstream. researchgate.netDistribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs in the body. researchgate.net

In Vitro Studies:

Permeability Assays: These assays, often using Caco-2 cell monolayers, assess a compound's ability to cross biological membranes, which is a key determinant of oral absorption. nih.gov

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its distribution and availability to target tissues. Equilibrium dialysis is a common method to determine plasma protein binding. nih.gov

In Vivo Studies:

Following administration of the compound to preclinical species (e.g., rats, mice), blood and tissue samples are collected at various time points.

The concentration of the compound in these samples is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

This data allows for the determination of key pharmacokinetic parameters, including bioavailability, volume of distribution, and tissue-to-plasma concentration ratios.

Metabolic Stability and Identification of Biotransformation Products

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with high metabolic stability is likely to have a longer duration of action in the body.

In Vitro Studies:

Hepatocyte Incubations: The compound is incubated with cryopreserved hepatocytes from different species (e.g., rat, mouse, human) to assess its rate of metabolism. nih.gov

Microsomal Stability Assays: Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are also used to evaluate metabolic stability.

Identification of Biotransformation Products (Metabolites):

Following in vitro or in vivo studies, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to identify the chemical structures of metabolites. nih.gov

Understanding the metabolic pathways of a compound is crucial for predicting potential drug-drug interactions and identifying any potentially toxic metabolites.

Computational Chemistry and Molecular Modeling Studies of 2 3 Chlorophenyl 5,5 Dimethylmorpholine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding a molecule's behavior at the electronic level.

Geometry Optimization and Conformational Energy Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, identifies the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, which contains a morpholine (B109124) ring and a rotatable chlorophenyl group, multiple low-energy conformations may exist. A thorough conformational energy analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This information is critical as the biological activity of a molecule is often dictated by its preferred shape.

Electronic Structure and Reactivity Descriptors (e.g., Molecular Electrostatic Potential)

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to predict the molecule's reactivity. The distribution of electrons within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. Other important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. The results would be a predicted binding affinity, often expressed as a docking score, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model can then be used as a 3D query to search large chemical databases for novel compounds that fit the model and are therefore likely to be active. For this compound, a pharmacophore model could be generated based on its structural features to identify other potentially active compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of both the ligand and its protein target. This allows for a more realistic assessment of the stability of the ligand-protein complex and the dynamics of the binding site. For this compound, an MD simulation of its complex with a target protein would reveal how the ligand adapts its conformation within the binding site and how the protein itself may change shape to accommodate the ligand.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a statistical method used to build models that correlate the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to the observed activity. A robust QSAR model can be used to predict the activity of new, untested compounds. To perform a QSAR analysis for a series of analogues of this compound, one would need a dataset of compounds with experimentally determined biological activities.

Advanced Research Directions and Future Perspectives for 2 3 Chlorophenyl 5,5 Dimethylmorpholine

Development of Next-Generation Analogues with Enhanced Selectivity and Potency

A primary avenue for future research lies in the rational design and synthesis of next-generation analogues of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine with improved selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this endeavor, aiming to elucidate how modifications to the chemical structure influence biological activity. researchgate.nete3s-conferences.org

Systematic modifications to the this compound scaffold could be explored. For instance, the position and nature of the substituent on the phenyl ring could be varied. While the current compound features a chlorine atom at the 3-position, analogues with electron-donating or electron-withdrawing groups at the 2-, 3-, or 4-positions could be synthesized to probe the electronic requirements for optimal target engagement. Furthermore, bioisosteric replacement of the chlorine atom with other halogens (e.g., fluorine, bromine) or functional groups such as trifluoromethyl or cyano could modulate the compound's lipophilicity and metabolic stability.

Alterations to the morpholine (B109124) ring also present opportunities for optimization. The 5,5-dimethyl substitution is known to influence the conformational rigidity of the ring system, which can impact binding affinity. nih.gov Exploring other alkyl substitutions at this position, or even the introduction of spirocyclic systems, could lead to analogues with enhanced target specificity. Moreover, substitution on the morpholine nitrogen could be investigated to improve pharmacokinetic properties or introduce additional pharmacophoric features.

The following table illustrates potential modifications to the this compound scaffold and the rationale for these changes:

| Modification Site | Proposed Modification | Rationale for Modification |

| Phenyl Ring | Varying substituent position (2-, 4-) | To probe the optimal substitution pattern for target binding. |

| Phenyl Ring | Introducing different substituents (e.g., -F, -Br, -CF3, -CN, -OCH3) | To modulate electronic properties, lipophilicity, and metabolic stability. |

| Morpholine Ring | Altering the 5,5-dialkyl substitution (e.g., diethyl, spirocyclic) | To influence conformational rigidity and potentially enhance selectivity. |

| Morpholine Ring | N-alkylation or N-acylation | To improve pharmacokinetic properties and introduce new interaction points. |

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets. nih.gov This approach is particularly relevant for complex multifactorial diseases such as those affecting the CNS. nih.gov Given that many CNS-active drugs exhibit polypharmacological profiles, it is plausible that this compound and its analogues could be developed as multi-target agents. nih.govresearchgate.net

Future research should aim to comprehensively profile the biological activity of this compound across a wide range of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. For instance, substituted phenylmorpholines are known to interact with monoamine transporters, suggesting a potential role in modulating dopaminergic, serotonergic, and noradrenergic signaling. wikipedia.orgwikipedia.org A broad-based screening campaign could uncover a unique polypharmacological signature for this compound, which could then be optimized for a specific therapeutic indication.

A multi-target approach for a condition like major depressive disorder, for example, might involve the simultaneous modulation of the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and a specific serotonin receptor subtype. By fine-tuning the affinity of this compound analogues for a desired set of targets, it may be possible to develop a more effective antidepressant with a faster onset of action and fewer side effects compared to single-target agents.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the discovery and optimization of novel analogues of this compound. In silico methods can be employed to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds before they are synthesized, thereby saving time and resources. mdpi.com

Generative AI models, for instance, can be trained on large datasets of known bioactive molecules to design novel chemical structures with desired properties. By providing the model with the this compound scaffold and a set of desired activity and property profiles, it is possible to generate a library of virtual analogues for further evaluation.

Furthermore, machine learning algorithms can be used to build predictive models based on existing SAR data for related morpholine derivatives. These models can then be used to prioritize the synthesis of the most promising analogues from a virtual library. For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the binding affinity of novel analogues for a specific target based on their structural features.

The following table outlines potential applications of AI and ML in the development of this compound analogues:

| AI/ML Application | Description | Potential Impact |

| Generative Models | Design of novel analogues with desired properties. | Accelerates the discovery of new chemical entities. |

| Predictive Modeling (QSAR) | Prediction of biological activity and pharmacokinetic properties. | Prioritizes the synthesis of the most promising compounds. |

| Virtual Screening | In silico screening of large compound libraries against a specific target. | Identifies potential hit compounds for further investigation. |

| De Novo Design | Generation of entirely new molecular structures with desired functionalities. | Expands the chemical space around the core scaffold. |

Detailed Investigation of Stereoisomer-Specific Biological Activities and Mechanisms

The presence of a chiral center at the 2-position of the morpholine ring in this compound means that it exists as a pair of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, a detailed investigation into the stereoisomer-specific properties of this compound is a critical area for future research.

The first step in this direction would be the development of efficient methods for the chiral separation of the racemic mixture of this compound or the stereoselective synthesis of the individual enantiomers. nih.gov Once the pure enantiomers are obtained, their biological activities can be evaluated separately. This would involve in vitro assays to determine their potency and selectivity for various targets, as well as in vivo studies to assess their pharmacological effects.

It is highly probable that one enantiomer will be more active or have a more desirable pharmacological profile than the other. For example, in a related series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry was found to be a key determinant of serotonin and noradrenaline reuptake inhibition. nih.gov A thorough understanding of the stereoisomer-specific activities of this compound will be crucial for the development of a safe and effective therapeutic agent.

Application of the Compound as Chemical Probes for Unraveling Biological Pathways

High-quality chemical probes are invaluable tools for dissecting complex biological pathways and validating novel drug targets. nih.govnih.gov A potent, selective, and well-characterized analogue of this compound could serve as a valuable chemical probe to investigate the function of its biological target(s) in cellular and in vivo models.

To be utilized as a chemical probe, an analogue would need to meet several stringent criteria, including high potency (typically with an IC50 or Ki in the nanomolar range), excellent selectivity for its intended target over other related proteins, and demonstrated activity in a cellular context. The development of such a probe would likely involve an iterative process of chemical synthesis and biological testing, guided by SAR studies.

Once a suitable chemical probe is identified, it can be used in a variety of applications. For example, it could be used to study the downstream signaling effects of inhibiting its target, to identify new biological pathways in which the target is involved, or to validate the target as a potential therapeutic intervention point for a specific disease. Furthermore, the chemical probe could be modified with a fluorescent tag or a biotin (B1667282) handle to enable visualization of the target in cells or for use in affinity-based proteomics experiments to identify interacting proteins. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-chlorophenyl isocyanate with 5,5-dimethylmorpholine precursors in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often used to neutralize HCl byproducts. Optimization includes varying reaction temperatures (60–120°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Confirm purity using HPLC (>95%) and structural integrity via (e.g., aromatic protons at δ 7.2–7.4 ppm, morpholine methyl groups at δ 1.2–1.4 ppm) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key steps include:

- Spectroscopy : for structural confirmation, IR for functional groups (e.g., C-Cl stretch at ~550 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 254.1).

- X-ray Crystallography : For solid-state structure determination, use SHELX programs for refinement (e.g., SHELXL for small-molecule datasets) .

- Thermal Analysis : DSC/TGA to assess melting point (predicted ~150–160°C) and thermal stability.

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products (e.g., hydrolyzed morpholine derivatives) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the pharmacological activity of this compound?

- Methodological Answer :

- Target Identification : Screen against GPCRs or ion channels (e.g., serotonin or dopamine receptors) using radioligand binding assays.

- Functional Assays : Measure cAMP levels in HEK293 cells transfected with target receptors (e.g., via ELISA or BRET-based sensors). Use 8-CPT-cAMP (a stable cAMP analog) as a positive control .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC or EC using nonlinear regression (GraphPad Prism).

Q. What strategies are effective for resolving contradictions in synthetic yield or unexpected byproducts?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products or unreacted intermediates).

- Reaction Monitoring : Employ in-situ FTIR or to track reaction progress and intermediate formation.

- Condition Screening : Test alternative catalysts (e.g., Pd/C for dehalogenation side reactions) or solvents (DMF for higher polarity) to suppress undesired pathways .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., docking into the active site of monoamine oxidases).

- QSAR Studies : Develop models correlating substituent electronic parameters (Hammett σ) with activity data.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites for functionalization (e.g., adding electron-withdrawing groups to the chlorophenyl ring) .

Q. What advanced techniques are suitable for studying metabolic pathways or degradation products?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-QTOF-MS.

- Isotope Labeling : Synthesize -labeled analogs to track metabolic transformations.

- Degradation Studies : Expose to simulated gastric fluid (pH 1.2) or UV light (254 nm) and profile degradation products using MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |